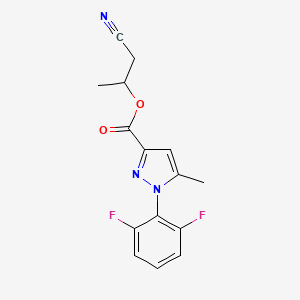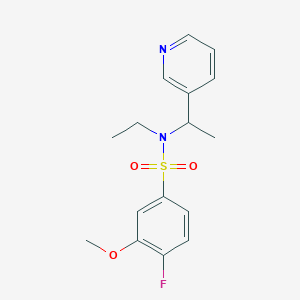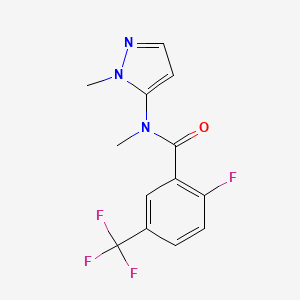
1-Cyanopropan-2-yl 1-(2,6-difluorophenyl)-5-methylpyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyanopropan-2-yl 1-(2,6-difluorophenyl)-5-methylpyrazole-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DFP-1080 and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of DFP-1080 involves the inhibition of the proteasome, a cellular structure responsible for the degradation of proteins. DFP-1080 binds to the active site of the proteasome, inhibiting its activity and leading to the accumulation of misfolded proteins. This accumulation of misfolded proteins leads to cellular stress and ultimately induces cell death.
Biochemical and Physiological Effects
DFP-1080 has been shown to have several biochemical and physiological effects. Studies have shown that DFP-1080 can induce cell death in cancer cells, inhibit the growth of cancer cells, and reduce the levels of misfolded proteins in cells. DFP-1080 has also been shown to have neuroprotective effects and can protect neurons from oxidative stress and neurotoxicity.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using DFP-1080 in lab experiments is its potent anti-cancer properties. DFP-1080 can inhibit the growth of various cancer cells and has been shown to be effective against drug-resistant cancer cells. However, one of the limitations of using DFP-1080 in lab experiments is its potential toxicity. DFP-1080 can induce cellular stress and ultimately lead to cell death, which can be a limitation in certain experiments.
Future Directions
There are several future directions for research involving DFP-1080. One of the primary areas of research is the development of DFP-1080 as a potential anti-cancer drug. Studies have shown that DFP-1080 has potent anti-cancer properties and can inhibit the growth of various cancer cells. Further research is needed to determine the efficacy and safety of DFP-1080 as a potential anti-cancer drug. Another area of research is the potential use of DFP-1080 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that DFP-1080 has neuroprotective effects and can protect neurons from oxidative stress and neurotoxicity. Further research is needed to determine the potential of DFP-1080 as a treatment for neurodegenerative diseases.
Conclusion
In conclusion, 1-Cyanopropan-2-yl 1-(2,6-difluorophenyl)-5-methylpyrazole-3-carboxylate, commonly known as DFP-1080, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFP-1080 has been extensively studied for its anti-cancer and neuroprotective properties. Further research is needed to determine the potential of DFP-1080 as a potential anti-cancer drug and as a treatment for neurodegenerative diseases.
Synthesis Methods
DFP-1080 can be synthesized through a multi-step process involving the reaction of several chemical compounds. The synthesis process involves the reaction of 1-cyanopropan-2-yl bromide with 1-(2,6-difluorophenyl)-5-methylpyrazole-3-carboxylic acid, followed by the addition of triethylamine and N,N-dimethylformamide. The resulting product is then purified through column chromatography to obtain DFP-1080 in its pure form.
Scientific Research Applications
DFP-1080 has been extensively studied for its potential applications in various fields. One of the primary applications of DFP-1080 is in the field of cancer research. Studies have shown that DFP-1080 has potent anti-cancer properties and can inhibit the growth of various cancer cells. DFP-1080 has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-cyanopropan-2-yl 1-(2,6-difluorophenyl)-5-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O2/c1-9-8-13(15(21)22-10(2)6-7-18)19-20(9)14-11(16)4-3-5-12(14)17/h3-5,8,10H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHHGJXLVRAMIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=CC=C2F)F)C(=O)OC(C)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyanopropan-2-yl 1-(2,6-difluorophenyl)-5-methylpyrazole-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Methyloxolan-3-yl)-3-[1-(4-methylphenoxy)propan-2-yl]urea](/img/structure/B7634151.png)
![5-[2-Methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B7634156.png)
![Methyl 2-[4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-1-yl]acetate](/img/structure/B7634160.png)
![2-fluoro-3-methyl-N-[3-(pyridin-3-ylmethoxy)pyridin-2-yl]benzamide](/img/structure/B7634167.png)
![N-[5-carbamoyl-2-(dimethylamino)phenyl]-2-fluoro-3-methylbenzamide](/img/structure/B7634169.png)
![[3-(1-Methyl-1,2,4-triazol-3-yl)phenyl] 1-methylpyrazole-4-carboxylate](/img/structure/B7634173.png)

![2-fluoro-3-methyl-N-[4-(oxolan-3-ylmethoxy)phenyl]benzamide](/img/structure/B7634191.png)

![N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylcyclopentene-1-carboxamide](/img/structure/B7634241.png)
![(3-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-(2-pyrazol-1-ylpyridin-3-yl)methanone](/img/structure/B7634244.png)
![(7-Fluoro-4-propyl-2,3-dihydroquinoxalin-1-yl)-[2-(methoxymethyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7634249.png)
![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)urea](/img/structure/B7634251.png)
![1-(4-Fluorophenyl)-2-[1-(3-imidazol-1-ylphenyl)ethylamino]ethanol](/img/structure/B7634256.png)